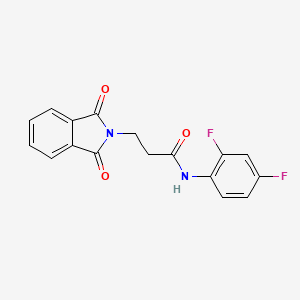![molecular formula C18H10FNO2 B5796653 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)
2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has been of interest to researchers due to its potential applications in various fields. This compound belongs to the class of isoquinoline derivatives and has a molecular formula of C20H11NO2F.
科学研究应用
2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In organic synthesis, it has been used as a starting material for the synthesis of other biologically active compounds. In material science, it has been studied for its potential as a fluorescent probe for imaging applications.
作用机制
The mechanism of action of 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been suggested that this compound may act as a topoisomerase inhibitor, which is a class of enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting topoisomerase activity. In vivo studies have shown that this compound can reduce tumor growth in animal models. However, the toxicity and pharmacokinetics of this compound in humans are not fully understood.
实验室实验的优点和局限性
The advantages of using 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its potential as an anticancer agent and its ability to act as a fluorescent probe for imaging applications. However, the limitations of using this compound in lab experiments include its toxicity and limited understanding of its pharmacokinetics in humans.
未来方向
There are several future directions for research on 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its mechanism of action in more detail to better understand its potential applications. Additionally, future research could focus on the development of more efficient synthesis methods for this compound and the synthesis of analogs with improved pharmacokinetic properties. Finally, further investigation is needed to determine the safety and toxicity of this compound in humans.
合成方法
The synthesis of 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various methods. One of the commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of 2-(2-fluorophenyl)benzoic acid with an amine followed by cyclization using a dehydrating agent.
属性
IUPAC Name |
2-(2-fluorophenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FNO2/c19-14-9-1-2-10-15(14)20-17(21)12-7-3-5-11-6-4-8-13(16(11)12)18(20)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQQQUXRKTXIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)
![N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)
![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)

![N~1~-(2-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5796638.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![N'-[(2-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5796655.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5796665.png)

![1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5796670.png)
